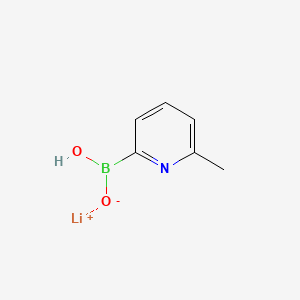

6-Methylpyridine-2-boronic acid, mono-lithium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

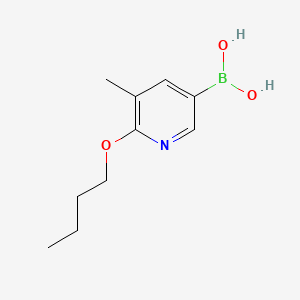

“6-Methylpyridine-2-boronic acid, mono-lithium salt” is a chemical compound with the CAS Number: 1256345-49-9. Its linear formula is C6H7BLiNO2 .

Molecular Structure Analysis

The molecular structure of “6-Methylpyridine-2-boronic acid, mono-lithium salt” is represented by the linear formula C6H7BLiNO2 . The InChI code for this compound is 1S/C6H7BNO2.Li/c1-5-3-2-4-6 (8-5)7 (9)10;/h2-4,9H,1H3;/q-1;+1 .Physical And Chemical Properties Analysis

The molecular weight of “6-Methylpyridine-2-boronic acid, mono-lithium salt” is 142.88 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .科学的研究の応用

Boron Compounds in Drug Delivery Systems

Boron compounds, such as boronic acids, have found significant applications in medical research, particularly in drug delivery systems for cancer treatment through Boron Neutron Capture Therapy (BNCT). This therapy utilizes boron-containing compounds to target cancer cells selectively. Once these boron-rich cells are exposed to neutron beams, nuclear reactions occur, producing high-energy particles that destroy the cancer cells while sparing the surrounding healthy tissue. Such compounds are vital for developing effective BNCT treatments, underscoring the importance of boronic acids in medicinal chemistry and oncology research (Yanagië et al., 2008).

Lithium Salts in Energy Storage and Recovery

Lithium salts, including lithium boron compounds, play a crucial role in energy storage technologies. Lithium is a critical component in lithium-ion batteries due to its high electrochemical potential, contributing to the batteries' high energy density. Research into lithium extraction from brines and ores is vital for sustaining the production of lithium-ion batteries, which are essential for portable electronics, electric vehicles, and renewable energy storage solutions. Innovations in lithium recovery, such as novel solvent extraction techniques, are instrumental in meeting the growing demand for lithium in various industries, including glass, ceramics, nuclear materials, pharmaceuticals, and batteries (Zhang et al., 2019).

作用機序

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the conformation and function of the target molecule .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Result of Action

The interaction of boronic acids with biological targets can lead to changes in the conformation and function of these targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methylpyridine-2-boronic acid, mono-lithium salt . .

特性

IUPAC Name |

lithium;hydroxy-(6-methylpyridin-2-yl)borinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-6(8-5)7(9)10;/h2-4,9H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQZELBTVQZTFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(C1=NC(=CC=C1)C)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BLiNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694353 |

Source

|

| Record name | Lithium hydrogen (6-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-49-9 |

Source

|

| Record name | Lithium hydrogen (6-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)